BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS
number 28049-61-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest |

1-(4-
Compound Name: Chlorophenyl)cyclobutanecarbonit
rile

Cat. No.: B019029

\ J

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-
8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclobutanecarbonitrile is a crucial chemical intermediate, recognized
primarily for its role in the synthesis of pharmacologically active compounds. This guide
provides a comprehensive technical overview of its chemical properties, a detailed synthesis
protocol with mechanistic insights, in-depth spectral analysis for structural confirmation, and a
discussion of its applications in medicinal chemistry. Furthermore, it outlines essential safety
and handling procedures to ensure its proper use in a research and development setting.

Introduction and Significance

1-(4-Chlorophenyl)cyclobutanecarbonitrile, also known as 1-(4-chlorophenyl)-1-
cyanocyclobutane, is an organic compound distinguished by a cyclobutane ring substituted
with a 4-chlorophenyl group and a nitrile functional group.[1][2] Its primary significance lies in
its established role as a key starting material in the multi-step synthesis of Sibutramine, a well-
known anti-obesity drug, and its pharmacologically active metabolites.[1][2][3]
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The incorporation of the cyclobutane motif is a strategic choice in medicinal chemistry. This
strained carbocycle can enhance metabolic stability, introduce conformational restriction to
improve binding affinity, and serve as a bioisostere for other chemical groups.[4] As such, 1-(4-
Chlorophenyl)cyclobutanecarbonitrile is not just an intermediate for a single drug but
represents a valuable building block for the exploration of new chemical entities in drug
discovery programs.[5] This guide serves as a technical resource for professionals who are
handling, synthesizing, or utilizing this compound in their research.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental
for its application in any experimental workflow.

Caption: Chemical Structure of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.

Table 1. Physicochemical Properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://www.benchchem.com/product/b019029?utm_src=pdf-body
https://www.benchchem.com/product/b019029?utm_src=pdf-body
https://cymitquimica.com/cas/28049-61-8/
https://www.benchchem.com/product/b019029?utm_src=pdf-body
https://www.benchchem.com/product/b019029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 28049-61-8 [6][7]
Molecular Formula C11H10CIN [516][8]
Molecular Weight 191.66 g/mol [61[81[9]
Appearance Colorless to pale yellow oil [11[3][10]
Boiling Point 295 °C (lit.) [1][10][11]
Density 1.137 g/mL at 25 °C (lit.) [1][10][11]
Refractive Index (n2°/D) 1.548 (lit.) [1][10][11]
Flash Point 110 °C (230 °F) - closed cup [10][11]
SMILES Clclcee(ccl)C2(CCC2)C#HN [518]
1S/C11H10CIN/c12-10-4-2-
InChl 9(3-5-10)11(8-13)6-1-7-11/h2-  [5][8]
5H,1,6-7H2
InChiKey XQONXPWVIZZJIL- BI712]

UHFFFAOYSA-N

Synthesis Protocol: Alkylation of 4-Chlorobenzyl

Cyanide

A common and effective method for the synthesis of 1-(4-

chlorophenyl)cyclobutanecarbonitrile involves the dialkylation of 4-chlorobenzyl cyanide

with 1,3-dibromopropane.[13] This procedure relies on the generation of a carbanion

intermediate which acts as a nucleophile.

Rationale and Mechanistic Insight

The a-proton of 4-chlorobenzyl cyanide is acidic due to the electron-withdrawing effects of both

the adjacent nitrile group and the phenyl ring. A strong, non-nucleophilic base like sodium

hydride (NaH) is used to deprotonate this position, generating a resonance-stabilized

carbanion. This carbanion then undergoes a nucleophilic substitution (Sn2) reaction with 1,3-
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dibromopropane. A second deprotonation and an intramolecular Sn2 reaction then occur to
form the cyclobutane ring. Dry dimethyl sulfoxide (DMSO) is an ideal solvent as it is polar
aprotic, effectively solvating the sodium cation without interfering with the nucleophilic
carbanion, thereby accelerating the reaction rate. Temperature control is crucial to prevent side
reactions.

ssssssssss
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butanecarbonitrile
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures and should be performed by
qualified personnel in a suitable fume hood with appropriate personal protective equipment.[13]

e Preparation: To a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) under an
inert argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry
DMSO (20 ml) over 5 minutes.

o Rationale: An inert atmosphere prevents the reactive sodium hydride and carbanion from
reacting with atmospheric moisture and oxygen.

e Carbanion Formation: Stir the resulting mixture for 30 minutes at 25°C.

o Rationale: This allows for the complete deprotonation of the 4-chlorobenzyl cyanide to
form the nucleophilic carbanion.
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Alkylation/Cyclization: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml)
dropwise over 30 minutes, ensuring the reaction temperature is maintained between 25-
30°C.

o Rationale: Slow addition and temperature control are critical to manage the exothermic
reaction and prevent the formation of unwanted polymeric byproducts.

Reaction Completion: Continue stirring for an additional 40 minutes at the same
temperature.

Quenching and Extraction: Carefully pour the reaction mixture into ice water (500 ml).
Extract the aqueous mixture with dichloromethane (3 x 75 ml).

o Rationale: Quenching with water neutralizes any remaining reactive species.
Dichloromethane is an effective solvent for extracting the nonpolar organic product from
the aqueous phase.

Purification: Combine the organic extracts and evaporate the solvent. Extract the resulting
residue with diethyl ether (4 x 50 ml). Wash the combined ether extracts with water, dry over
anhydrous sodium sulphate, and evaporate the solvent to yield the crude product as an oil.

Final Purification: Purify the crude oil by distillation (bp 90°C / 10~° Torr) to yield the final
product.[13]

Spectral Analysis for Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic
techniques. The following data represent the expected spectral characteristics for 1-(4-
chlorophenyl)cyclobutanecarbonitrile.

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Bond Vibration Functional Group

~3100-3000 C-H stretch Aromatic

~9890.2880 C.H stretch Aliphatic (Cyclobutane CH2)
[14]

~2245 C=N stretch Nitrile

~1600, ~1490 C=C stretch Aromatic Ring

~1100-1000 C-Cl stretch Aryl Halide

~900 Ca Ring Deformation Cyclobutane[14]

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Chemical Shift (5,

Spectrum Multiplicity Assignment
ppm)
4H, Aromatic protons
1H NMR ~75-73 m
(AA'BB' system)
4H, Cyclobutane
~2.8-2.6 m o
protons (a to nitrile)
2H, Cyclobutane
~2.2-20 m o
proton (B to nitrile)
uaternary C
13C NMR ~140 s Q ) Y
(Aromatic, C-Cl)
Quaternary C
~135 s (Aromatic, C-
Cyclobutane)
~129 d CH (Aromatic)
~127 d CH (Aromatic)
~122 S C=N (Nitrile)
uaternary C
~45 S Q Y
(Cyclobutane)
~35 t CHz (Cyclobutane)
~17 t CHz (Cyclobutane)

Note: NMR shifts are predictions based on analogous structures and may vary depending on

the solvent and instrument frequency.[15][16]

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Interpretation Notes

The presence of the 35Cl and

37Cl isotopes results in a

191/193 [M]*, Molecular lon o _
characteristic ~3:1 ratio for the
M+ and M+2 peaks.[17]
Loss of hydrogen cyanide is a
164 [M - HCN]* common fragmentation for
nitriles.
Loss of the cyclobutyl fragment
152 [M - CsHs]* )
minus a proton.
111/113 [CeHaCl* Chlorophenyl cation fragment.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the
integrity of the compound.

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if
inhaled.[18] It is also known to cause skin and serious eye irritation.[19]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant
gloves.[11][19][20]

» Handling: Avoid contact with skin, eyes, and clothing.[18][20] Wash hands thoroughly after
handling.[21] Prevent the generation of vapor or mist.[18]

o Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
[19][22] Keep the container tightly closed to prevent exposure to moisture and air.[22][23]

o Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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